
3-(4-Octylphenyl)cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H26O Androstadienone . It is a steroidal compound that belongs to the class of 16-androstene steroids. Androstadienone is primarily recognized for its role as a pheromone in humans, influencing mood and behavior, particularly in the context of social and sexual interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Androstadienone can be synthesized from androstadienol through the action of the enzyme 3β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidation of the hydroxyl group at the third carbon position to a keto group, resulting in the formation of androstadienone .
Industrial Production Methods
Industrial production of androstadienone often involves microbial transformation processes. Microorganisms such as Rhodococcus and Mycobacterium species are used to convert phytosterols into steroidal intermediates, which are then further processed to produce androstadienone .
Chemical Reactions Analysis
Types of Reactions
Androstadienone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as androstenone.
Reduction: Reduction of the keto group to form androstadienol.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often employs reagents like or under controlled conditions.
Major Products
Oxidation: Produces compounds like .
Reduction: Results in the formation of .
Substitution: Leads to various derivatives depending on the substituent introduced.
Scientific Research Applications
Androstadienone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroidal transformations and reactions.
Biology: Investigated for its role as a pheromone and its effects on human behavior and mood.
Medicine: Explored for potential therapeutic applications in mood disorders and social behavior modulation.
Industry: Utilized in the formulation of fragrances and perfumes due to its pheromone-like properties
Mechanism of Action
Androstadienone exerts its effects primarily through its interaction with the olfactory system . It binds to specific receptors in the nasal cavity, which then send signals to the brain, influencing emotional and social responses. The compound has been shown to affect the levels of cortisol , a stress hormone, thereby modulating mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor to androstadienone, involved in the biosynthesis of testosterone and estrogen.
Androstenediol: Another steroidal compound with similar pheromone-like properties.
Androstenone: A more potent and odorous pheromone derived from androstadienone.
Uniqueness
Androstadienone is unique in its specific effects on human mood and social behavior. Unlike other similar compounds, it does not exhibit significant androgenic or anabolic effects, making it particularly interesting for research focused on non-hormonal behavioral modulation .
Properties
Molecular Formula |
C19H26O |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-(4-octylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-19(20)15-18/h9-12,15H,2-8,13-14H2,1H3 |
InChI Key |
IBAUFZBIROINJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


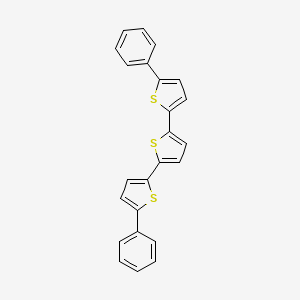
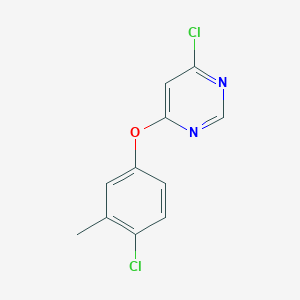
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128618.png)

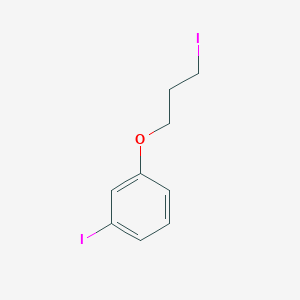

![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
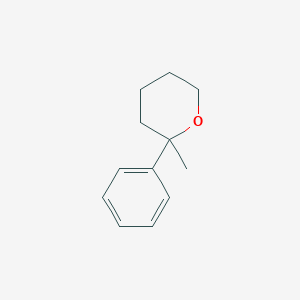
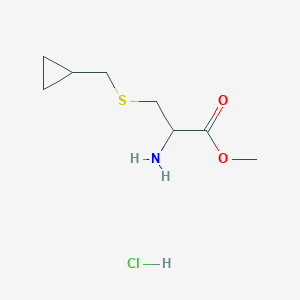
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)
![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
